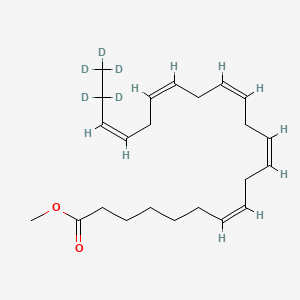
(5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for the amino function in amino acid synthesis. The compound contains isoleucine (Ile) and threonine (Thr) residues, with a Psi(Me,Me)pro modification, which is a pseudo-proline derivative. This modification is used to enhance the solubility and stability of peptides during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of isoleucine is protected with the Fmoc group using in the presence of a base such as .
Coupling Reaction: The protected isoleucine is then coupled with threonine using a coupling reagent like and .
Psi(Me,Me)pro Modification: The threonine residue is modified to the pseudo-proline derivative using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is carried out using automated peptide synthesizers. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, and the Fmoc group is removed using piperidine in dimethylformamide (DMF) . The process involves repeated cycles of coupling and deprotection until the desired peptide is obtained.
化学反应分析
Types of Reactions
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or .
Oxidation: Reagents like or .
Reduction: Reagents like or .
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and modifications. The Fmoc group is removed to expose the free amino group for further coupling reactions.
科学研究应用
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: has several scientific research applications:
Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the fabrication of bio-inspired materials with unique properties.
Biological Studies: Used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
作用机制
The mechanism of action of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated ester. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The Psi(Me,Me)pro modification enhances the solubility and stability of the peptide, facilitating its synthesis and purification.
相似化合物的比较
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: can be compared with other Fmoc-protected amino acids and pseudo-proline derivatives:
Fmoc-Ile-Thr-OH: Lacks the modification, making it less soluble and stable during synthesis.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: Contains valine instead of isoleucine, which may affect the peptide’s properties and interactions.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Contains leucine instead of isoleucine, leading to differences in hydrophobicity and peptide folding.
The uniqueness of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH lies in its specific combination of amino acids and the Psi(Me,Me)pro modification, which enhances its solubility and stability, making it a valuable tool in peptide synthesis and research.
属性
分子式 |
C28H34N2O6 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1 |
InChI 键 |
VZNSFSVZJYPRMN-SJLVKXLISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
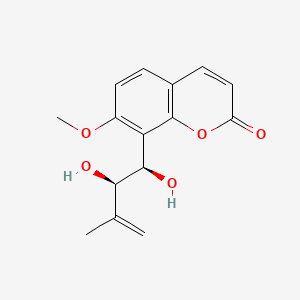

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
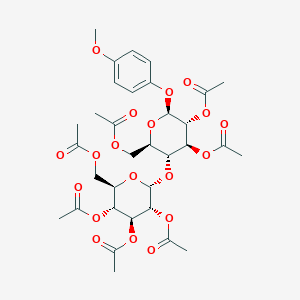
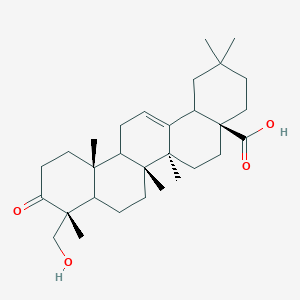
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
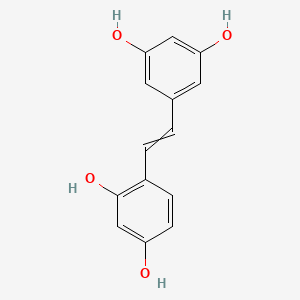
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
